
1-(4-phenyl-1H-pyrrol-3-yl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-(4-phenyl-1H-pyrrol-3-yl)ethan-1-one” is a chemical compound with the CAS Number: 40167-28-0. It has a molecular weight of 185.23 and its IUPAC name is 1-(4-phenyl-1H-pyrrol-3-yl)ethan-1-one .
Synthesis Analysis
The synthesis of “1-(4-phenyl-1H-pyrrol-3-yl)ethan-1-one” involves two stages . In the first stage, 1-(4-phenyl-1H-pyrrol-3-yl)ethan-1-one reacts with sodium hydride in N,N-dimethyl-formamide at 0℃ for 0.5 hours. In the second stage, hexafluorobenzene is added to the reaction mixture in N,N-dimethyl-formamide at 20℃ for 2 hours .Molecular Structure Analysis
The InChI code for “1-(4-phenyl-1H-pyrrol-3-yl)ethan-1-one” is 1S/C12H11NO/c1-9(14)11-7-13-8-12(11)10-5-3-2-4-6-10/h2-8,13H,1H3 .Physical And Chemical Properties Analysis
“1-(4-phenyl-1H-pyrrol-3-yl)ethan-1-one” is a powder with a melting point of 157-158℃ .Applications De Recherche Scientifique
Synthesis Methods and Applications
Metal-Free Synthesis in Aqueous Medium : An efficient metal-free method for synthesizing polysubstituted pyrrole derivatives, including 1-(4-phenyl-1H-pyrrol-3-yl)ethan-1-one, has been developed. This involves intermolecular cycloaddition in the presence of surfactants and uses water as a solvent under microwave conditions, yielding good to excellent outcomes (Kumar, Rāmānand, & Tadigoppula, 2017).
One-Pot Synthesis with Nano Copper Oxide : A one-pot synthesis method using nano copper oxide as a heterogeneous nanocatalyst has been described for highly substituted pyrroles. This method is noted for its excellent yields and cost-effectiveness, leveraging aromatic aldehydes, β-keto esters, and nitromethane (Saeidian, Abdoli, & Salimi, 2013).
Electrochemical and Structural Properties
Electronically Intercommunicating Iron Centers : Research on diferrocenyl-1-phenyl-1H-pyrrole and tetraferrocenyl-1-phenyl-1H-pyrrole has shown significant electron delocalization in the pyrrole core system. These compounds exhibit reversible one-electron transfer processes, highlighting their electrochemical properties (Hildebrandt, Schaarschmidt, & Lang, 2011).
Influence on Electrooptic Film Fabrication : Studies have shown the influence of pyrrole-pyridine-based dibranched chromophores on covalent self-assembly, thin-film microstructure, and nonlinear optical response. These compounds contribute significantly to electrooptic applications (Facchetti et al., 2006).
Antimicrobial Properties
- Antimicrobial Evaluation of Pyrrole Derivatives : A series of substituted pyrrole derivatives have been synthesized and evaluated for their antimicrobial activity, highlighting the potential of such compounds in medical applications (Kumar, Kumar, & Nihana, 2017).
Polymer Synthesis and Properties
- Synthesis and Effects of Substituents on Properties : Conducting polymers based on pyrrole derivatives have been synthesized, showing variations in electrical conductivity and thermal stability based on the substituents used. These findings are significant for electronic applications (Pandule et al., 2014).
Safety and Hazards
The safety information for “1-(4-phenyl-1H-pyrrol-3-yl)ethan-1-one” includes several hazard statements: H302, H315, H319, H335. The precautionary statements include: P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Propriétés
IUPAC Name |
1-(4-phenyl-1H-pyrrol-3-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO/c1-9(14)11-7-13-8-12(11)10-5-3-2-4-6-10/h2-8,13H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTTOZWJDRBYWHH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CNC=C1C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-phenyl-1H-pyrrol-3-yl)ethan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(1,3-benzodioxol-5-ylmethyl)-3-oxo-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2406629.png)
![N-{[4-(dimethylsulfamoyl)phenyl]methyl}prop-2-enamide](/img/structure/B2406631.png)

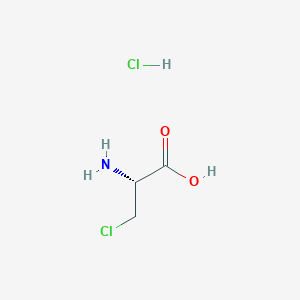

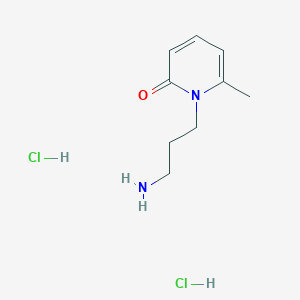

![1-[(furan-2-yl)methyl]-3-(2-{1-methyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetyl)urea](/img/structure/B2406641.png)
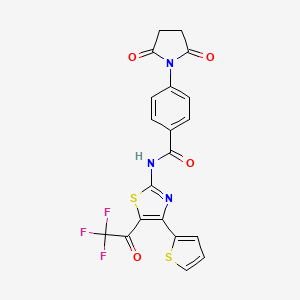
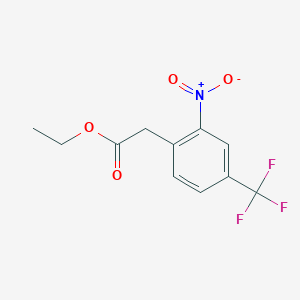
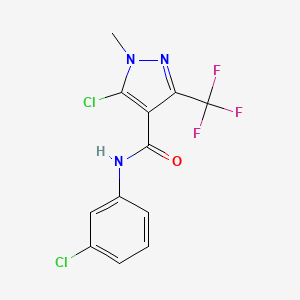
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(N-butyl-N-methylsulfamoyl)benzamide](/img/structure/B2406647.png)
![8-hydroxy-1H,2H,4H,5H-pyrano[3,4-c]chromen-5-one](/img/structure/B2406648.png)